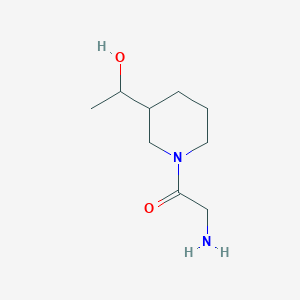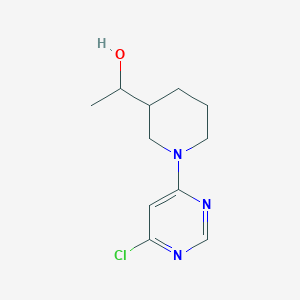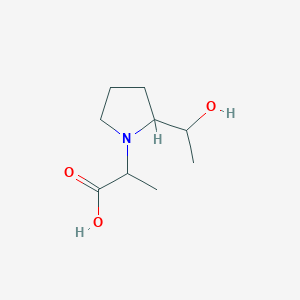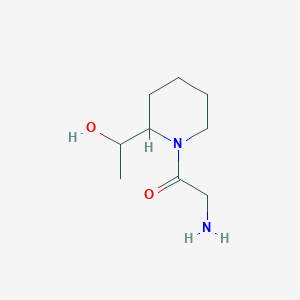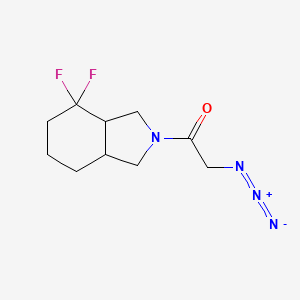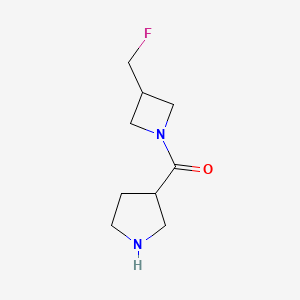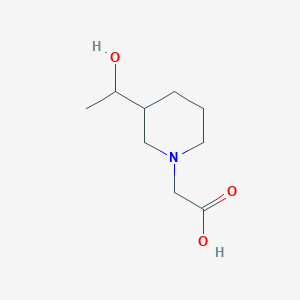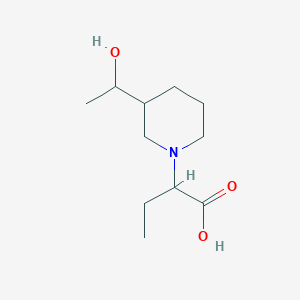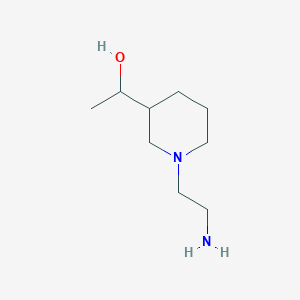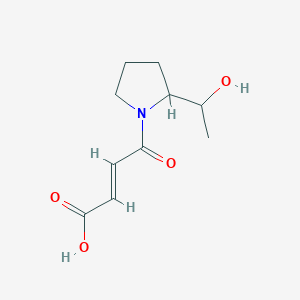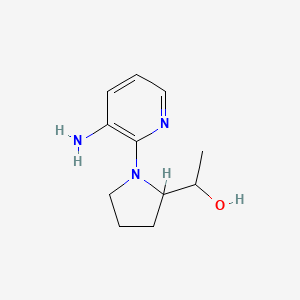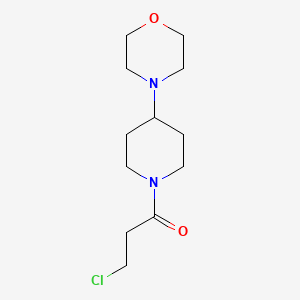
3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one
Descripción general
Descripción
3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one, also known as 3-chloro-1-morpholinopiperidin-1-one, is a synthetic compound that has been used in various scientific research applications. It is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
New compounds with structures similar to "3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one" have been synthesized and tested for their biological activities. For instance, Papoyan et al. (2011) synthesized compounds that exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, indicating potential applications in neurological research and therapy. These compounds showed no antibacterial activity, highlighting their specificity towards neurological targets (Papoyan et al., 2011).
Xanthine Oxidase Inhibition and Anti-inflammatory Effects
Šmelcerović et al. (2013) evaluated cyclodidepsipeptides for inhibitory activity against xanthine oxidase and for anti-inflammatory response. These compounds were found to be excellent inhibitors of xanthine oxidase and significantly suppressed the activation of nuclear factor of κB (NF-κB), suggesting their potential use in treating gout and other conditions related to excessive uric acid production or inflammation (Šmelcerović et al., 2013).
Molecular Docking and Antimicrobial Activity
Khumar et al. (2018) conducted molecular docking studies and evaluated the antimicrobial susceptibility of synthesized compounds, finding that certain substitutions showed good antibacterial effects against Gram-positive and Gram-negative bacteria. This demonstrates the potential of structurally related compounds for antimicrobial applications (Khumar et al., 2018).
Antifungal Activity
Zhou et al. (2013) synthesized a series of compounds containing the morpholine moiety and evaluated their antifungal activity. The results indicated that many of these compounds have excellent antifungal activity, even higher than the control fungicide (carbendazim), suggesting potential applications in agriculture and pharmaceuticals to combat fungal infections (Zhou et al., 2013).
Chemoenzymatic Synthesis for Analgesic Applications
Borowiecki (2022) described the chemoenzymatic synthesis of an ethereal analog of (R)-iso-moramide, incorporating the morpholine moiety. The study postulated that this compound could serve as a powerful synthetic opiate with improved affinity and selectivity toward opioid receptors, indicating its potential application in pain management (Borowiecki, 2022).
Propiedades
IUPAC Name |
3-chloro-1-(4-morpholin-4-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c13-4-1-12(16)15-5-2-11(3-6-15)14-7-9-17-10-8-14/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHRONQCVUZKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477712.png)
